4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a benzene sulfonamide group.
Mechanism of Action
Target of Action
Thiophene nucleus-containing compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways depending on their specific structure and the target they are interacting with . For example, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties . The specific pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, the results of action could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
The synthesis of 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the tetrahydroquinoline derivative using thiophene-2-carbonyl chloride.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides.
Scientific Research Applications
4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to the presence of the thiophene and sulfonamide moieties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation, particularly in the context of kinases and other signaling proteins.
Comparison with Similar Compounds
Similar compounds include other thiophene and sulfonamide derivatives, such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Dorzolamide: A sulfonamide used to treat glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
What sets 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide apart is its unique combination of a tetrahydroquinoline core with both thiophene and sulfonamide functionalities, providing a diverse range of biological activities and synthetic possibilities.
Properties
IUPAC Name |
4-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-16-7-10-19(11-8-16)29(26,27)23-18-9-12-20-17(15-18)5-3-13-24(20)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJTUKXSLLYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.